molecular formula C15H23NO4 B11844723 2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid

2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid

Cat. No.: B11844723
M. Wt: 281.35 g/mol
InChI Key: PRQPWWKZDSNMEE-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid is a synthetic organic compound characterized by a spirocyclic dioxo-aza ring system fused to a branched pentanoic acid chain. This structure confers unique physicochemical properties, including rigidity from the spirocyclic moiety and amphiphilicity from the carboxylic acid and methyl groups.

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid

InChI

InChI=1S/C15H23NO4/c1-10(2)8-11(13(18)19)16-12(17)9-15(14(16)20)6-4-3-5-7-15/h10-11H,3-9H2,1-2H3,(H,18,19)

InChI Key

PRQPWWKZDSNMEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)CC2(C1=O)CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. This is followed by functional group modifications to introduce the desired substituents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Scale-up processes are designed to ensure consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity.

    Substitution: Commonly involves the replacement of a functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid with structurally or functionally related compounds, focusing on antibacterial activity, structural features, and physicochemical properties.

Structural Analogues with Antimicrobial Activity

3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid Structure: Features a 4-methylpentanoic acid backbone esterified with laurate (C12) and isobutyrate groups. Activity: Exhibits potent antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a MIC of 3.12 μg/mL . The laurate chain and isobutyryloxy group synergistically enhance membrane disruption . Comparison: Unlike the target compound, this analog lacks a spirocyclic system but shares the 4-methylpentanoic acid core. Its activity is attributed to lipophilic side chains, whereas the spirocyclic moiety in the target compound may influence binding specificity or stability .

(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylpentanoic acid (Compound 6f) Structure: Contains a thiazolidinone ring conjugated to a benzylidene group and a 4-methylpentanoic acid chain. High yield (96%) and stability (m.p. 209–211°C) suggest favorable synthetic utility . This structural difference may redirect bioactivity from antimicrobial to anticancer applications .

Spirocyclic Derivatives

2-{6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid Structure: Shares the spiro[4.5]decan system but substitutes the 4-methylpentanoic acid with an acetic acid group. Physicochemical Properties:

  • Hydrogen bond donors: 2
  • Hydrogen bond acceptors: 6
  • Molecular weight: ~284.3 g/mol (calculated) .

4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)amino]benzoic acid Structure: Features a benzoic acid group linked to the spirocyclic system via an amino group. Activity: Not explicitly reported, but the aromatic acid moiety may enhance binding to enzymes or receptors . Comparison: The benzoic acid group introduces additional aromaticity, which could improve pharmacokinetic properties compared to the aliphatic 4-methylpentanoic acid chain in the target compound .

Functional Analogues in Drug Discovery

2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid (Compound FIB) Structure: Replaces the spiro[4.5]decan system with a phthalimide (isoindoline-1,3-dione) ring. Comparison: The phthalimide group is planar and aromatic, contrasting with the non-planar spirocyclic system. This difference may influence membrane penetration or metabolic stability .

Research Findings and Mechanistic Insights

  • Antibacterial Activity: The laurate-containing analog (3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid) suggests that lipophilic side chains enhance activity against Gram-positive bacteria by disrupting cell membranes . The target compound’s spirocyclic system may confer similar membrane interaction but with improved metabolic stability.

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